![molecular formula C12H12N2O3S B2881225 [2-Amino-4-(4-methoxy-phenyl)-thiazol-5-yl]-acetic acid CAS No. 765211-01-6](/img/structure/B2881225.png)

[2-Amino-4-(4-methoxy-phenyl)-thiazol-5-yl]-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

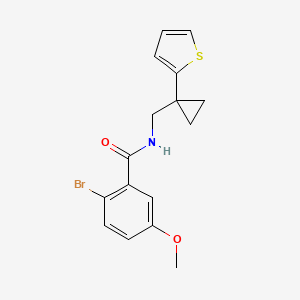

“[2-Amino-4-(4-methoxy-phenyl)-thiazol-5-yl]-acetic acid” is a compound that belongs to the class of organic compounds known as phenylmorpholines . It is related to compounds such as 2-Amino-4-phenyl-5-tetradecylthiazole .

Synthesis Analysis

The synthesis of related compounds has been achieved according to the literature by the reaction of acetophenone or cyclohexanone with thiourea in the presence of iodine . The NLO behavior of properties for 2A4MP4HB molecules such as chemical reactivity, HOMO–LUMO analysis, and electronic transitions were obtained .Molecular Structure Analysis

The molecular structures of related compounds have been reported. For example, the molecular structure of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol synthesized via Schiff bases reduction route are reported .Chemical Reactions Analysis

Molecular structures of related compounds synthesized via Schiff bases reduction route are reported. The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For example, the molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol synthesized via Schiff bases reduction route are reported .Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

This compound has been utilized in the synthesis of Schiff-base coated magnetic nanoparticles which exhibit antibacterial properties . These nanoparticles have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus. The antibacterial activity makes this compound a potential candidate for use in drug delivery systems , water treatment , and other industrial applications where microbial contamination is a concern.

Nanomedicine

The magnetic nanoparticles coated with the Schiff-base of this compound can be used in nanomedicine . Due to their small size and the ability to be controlled by external magnetic fields, these nanoparticles could be directed to specific sites within the body, making them useful for targeted drug delivery or as part of diagnostic imaging techniques.

Catalysis

Schiff bases derived from this compound are known to catalyze various chemical reactions . Their application in catalysis can be significant in industrial processes, including the synthesis of complex organic molecules, thereby enhancing reaction efficiency and selectivity.

Synthesis of Heterocyclic Compounds

2-Aminothiazoles, such as the one , are important precursors in the synthesis of a wide range of heterocyclic analogs . These analogs have therapeutic roles and are used as antifungal , anti-HIV , antioxidant , antitumor , anthelmintic , anti-inflammatory , and analgesic agents .

Material Science

The compound’s ability to modify the surface of nanoparticles suggests its utility in material science . It can be used to create surfaces with specific properties, such as increased durability or enhanced electrical conductivity, which are valuable in the development of advanced materials for electronics and other technologies.

Pharmaceutical Intermediates

Secondary amines derived from compounds like 2-Amino-4-(4-methoxy-phenyl)-thiazol-5-yl]-acetic acid are essential intermediates in pharmaceutical manufacturing . They are used to produce a variety of drugs, including antidepressants , psychedelics , opiate analgesics , and agrochemicals .

Wirkmechanismus

Target of Action

It’s known that similar compounds with an indole nucleus bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with biological targets that leads to a variety of cellular changes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with similar compounds , it’s likely that multiple pathways are affected, leading to downstream effects that contribute to its overall biological activity.

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c1-17-8-4-2-7(3-5-8)11-9(6-10(15)16)18-12(13)14-11/h2-5H,6H2,1H3,(H2,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZDNACVVHYXQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(SC(=N2)N)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-Amino-4-(4-methoxy-phenyl)-thiazol-5-yl]-acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S)-8-([1,1'-biphenyl]-3-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2881145.png)

![1-[1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2881154.png)

![2,3-Dimethylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B2881155.png)

![7-Oxaspiro[4.5]dec-3-en-2-one](/img/structure/B2881160.png)

![N-(2,3-Dimethylphenyl)-2-{[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2881163.png)

![1-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]-3,3-dimethyl-2-butanone hydrobromide](/img/no-structure.png)